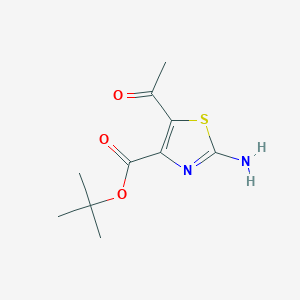![molecular formula C21H19N5O3S B2846940 2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide CAS No. 1251678-68-8](/img/structure/B2846940.png)
2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazolo[4,3-a]pyrazine ring, a methylphenoxy group, a methylthiophenyl group, and an acetamide group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized via aromatic nucleophilic substitution . The process involves the reaction of a precursor molecule with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazolo[4,3-a]pyrazine ring is a fused ring system containing nitrogen atoms, which can participate in various interactions in a biological environment .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups allows for a wide range of possible reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would depend on the specific functional groups and the overall structure of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds incorporating triazole or pyrazine moieties are synthesized through various chemical reactions, aiming at creating molecules with specific properties for potential applications in medicinal chemistry and material science. For instance, the synthesis of heterocycles incorporating a thiadiazole moiety, similar to the compound , has been explored for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds are synthesized using a precursor like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, further undergoing reactions to create diverse heterocycles, including pyrazine derivatives (Fadda et al., 2017).
Biological Activities and Therapeutic Potential
The structural motif of triazolopyrazines, closely related to the compound , has been identified as promising for developing potent and selective human A2A adenosine receptor antagonists. These antagonists have shown protective efficacy in models of neuropathic pain, indicating their potential as neuroprotective agents in oxidative stress-related diseases (Falsini et al., 2019). Moreover, novel analogs of triazolophthalazines have been synthesized and evaluated for their anticancer and antimicrobial activity, highlighting the therapeutic potential of these compounds in treating cancer and infections (Kumar et al., 2019).
Antimicrobial Activity
Pyrazole, fused pyrazolopyrimidine, and triazolopyrimidine derivatives have been synthesized and screened for antimicrobial activity. These compounds, through their diverse functional groups and structural complexity, offer a broad spectrum of activity against various bacterial and fungal pathogens, indicating their potential as lead compounds in developing new antimicrobials (Abunada et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-14-6-3-4-9-17(14)29-20-19-24-26(21(28)25(19)11-10-22-20)13-18(27)23-15-7-5-8-16(12-15)30-2/h3-12H,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBPENZYWGVRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2846857.png)
![4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2846858.png)


![N-(3-(dimethylamino)propyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2846864.png)




![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)
![3-benzyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)